

# Molecular Architecture and Physicochemical Profile

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## Compound of Interest

**Compound Name:** *Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate*

**CAS No.:** 763932-69-0

**Cat. No.:** B1473547

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The functionality and application of N-Boc-1-(4-hydroxyphenyl)ethylamine are direct consequences of its distinct molecular structure. A thorough understanding of its components is critical for its effective use in synthesis.

## Core Structure and Nomenclature

The molecule is systematically named **tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate**. It is built upon the scaffold of 1-(4-hydroxyphenyl)ethylamine, a derivative of the biogenic amine tyramine.[1] The addition of the Boc group transforms the primary amine into a carbamate, significantly altering its chemical properties.

- IUPAC Name: **tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate**
- Parent Compound: 4-(1-Aminoethyl)phenol[2]
- Molecular Formula: C<sub>13</sub>H<sub>19</sub>NO<sub>3</sub>[3][4][5]
- Molecular Weight: 237.29 g/mol [3][4][5]

## The Stereocenter: A Nexus of Chirality

The most defining structural characteristic is the presence of a stereocenter at the first carbon (C1) of the ethylamine side chain. This carbon is bonded to four different substituents: the 4-hydroxyphenyl ring, a hydrogen atom, a methyl group, and the N-Boc protected amino group.

This tetrahedral arrangement results in the existence of two non-superimposable mirror images, or enantiomers:

- (R)-N-Boc-1-(4-hydroxyphenyl)ethylamine
- (S)-N-Boc-1-(4-hydroxyphenyl)ethylamine

In drug development, the stereochemistry of a molecule is not a trivial detail. Enantiomers can interact differently with chiral biological targets such as enzymes and receptors, leading to significant variations in efficacy, metabolism, and toxicity.<sup>[6]</sup> Therefore, the ability to synthesize and utilize a single, pure enantiomer of this building block is often a critical requirement for producing stereochemically pure active pharmaceutical ingredients (APIs).<sup>[6][7][8]</sup> A mixture containing equal proportions of both enantiomers is known as a racemic mixture.<sup>[6]</sup>

## The N-Boc Protecting Group: A Tool for Synthetic Control

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.<sup>[9][10]</sup> Its presence on the 1-(4-hydroxyphenyl)ethylamine core imparts several crucial properties:

- **Reactivity Masking:** It temporarily deactivates the amine's nucleophilicity and basicity, preventing it from participating in unwanted side reactions.<sup>[11]</sup>
- **Directing Further Reactions:** With the amine protected, synthetic transformations can be selectively directed to other parts of the molecule, primarily the nucleophilic phenolic hydroxyl group.
- **Enhanced Solubility:** The bulky, lipophilic tert-butyl group generally increases the molecule's solubility in common organic solvents used during synthesis and purification.<sup>[3]</sup>

- Acid Lability: The Boc group is stable under basic and many nucleophilic conditions but can be cleanly and efficiently removed under acidic conditions, regenerating the free amine when desired.[9][12]

## Physicochemical Data Summary

The following table summarizes key physicochemical properties. Note that while some data is specific to the 1-ethylamine isomer, other values are derived from its close structural isomer, N-Boc-tyramine (N-Boc-2-(4-hydroxyphenyl)ethylamine), and serve as reliable estimates.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub>	[3][4][5]
Molecular Weight	237.29 g/mol	[3][4][5]
Appearance	Off-white to pale beige solid/powder	[3][5]
Melting Point	71-75 °C (for N-Boc-tyramine isomer)	[4][5]
Boiling Point	395.7 ± 25.0 °C (Predicted)	[5]
Solubility	Slightly soluble in Chloroform, Methanol	[5]
pKa	10.01 ± 0.15 (Phenolic OH, Predicted)	[5]

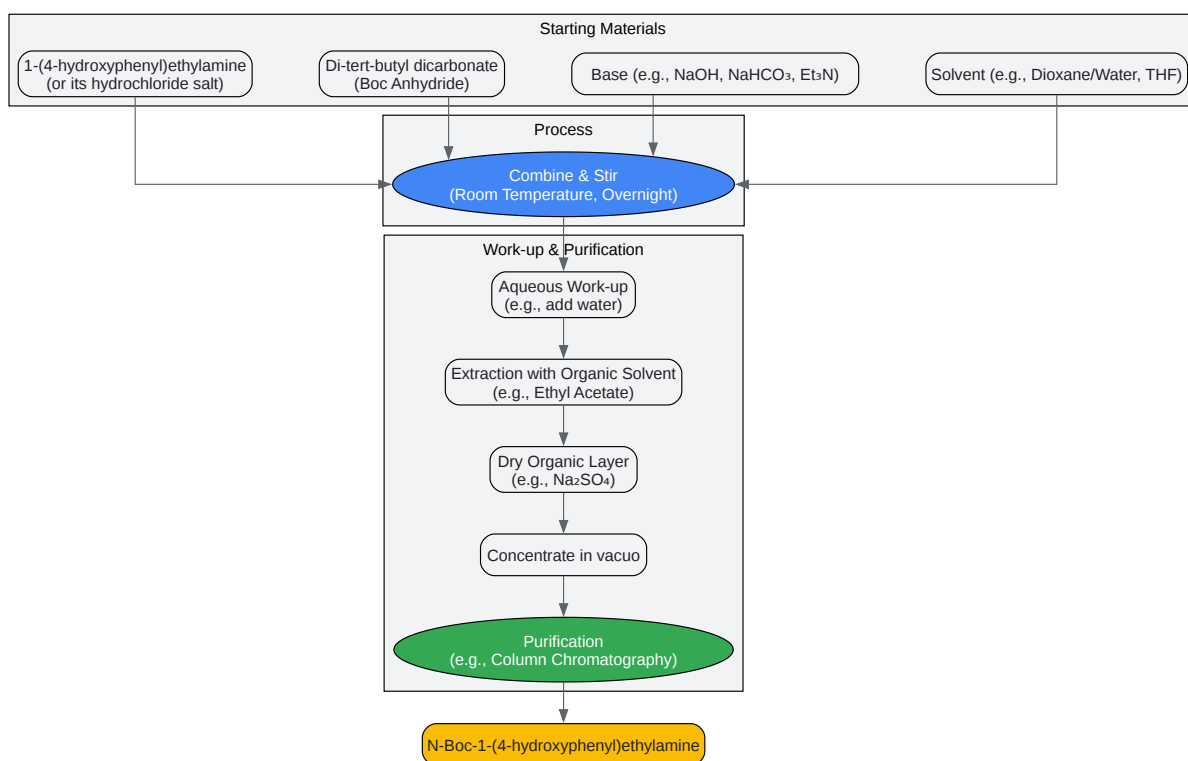
## Synthesis and Chemical Reactivity

The utility of N-Boc-1-(4-hydroxyphenyl)ethylamine as a synthetic intermediate is rooted in its straightforward preparation and predictable reactivity, particularly the orthogonal nature of its protecting group chemistry.

### N-Boc Protection Workflow

The most common and efficient method for protecting the primary amine of 1-(4-hydroxyphenyl)ethylamine involves its reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the

presence of a suitable base.



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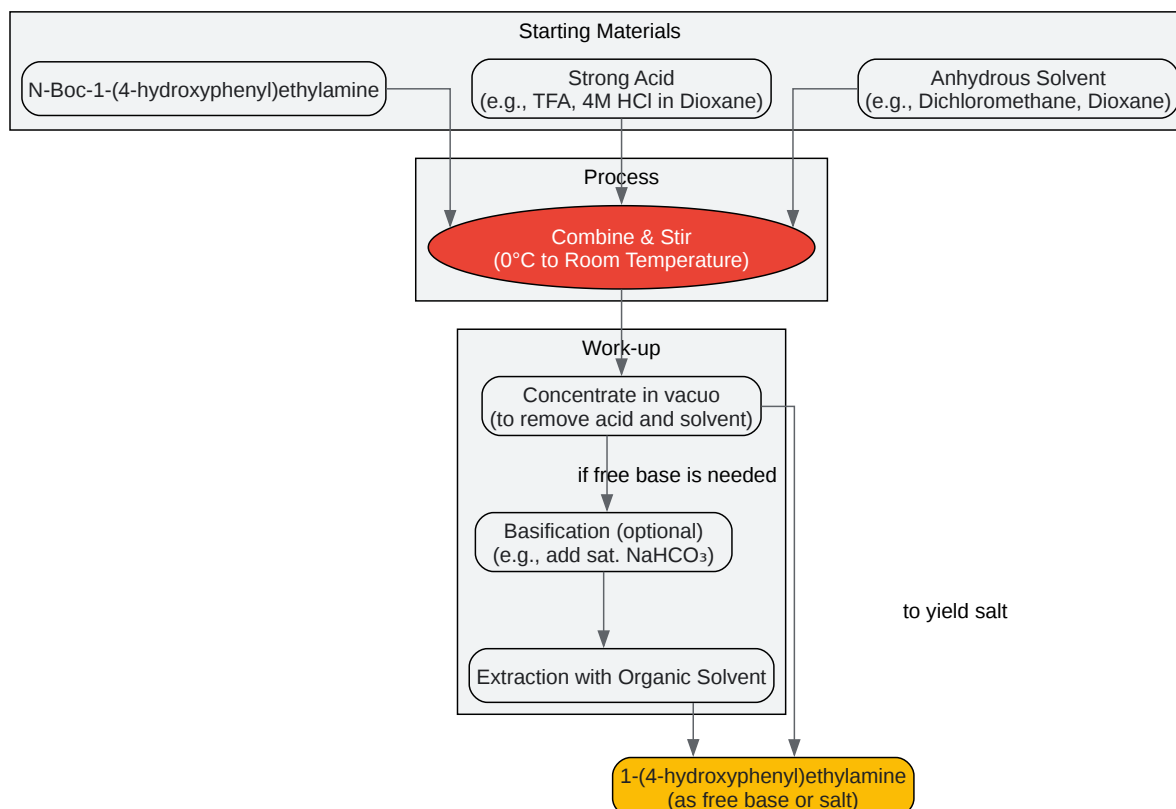
*Caption: General workflow for N-Boc protection.*

Causality: This protocol utilizes a biphasic system (dioxane/water) to ensure all reactants are sufficiently solubilized. Sodium hydroxide acts as a base to deprotonate the amine hydrochloride salt (if used) and neutralize the acid byproduct, driving the reaction to completion.

- Dissolution: Dissolve 1-(4-hydroxyphenyl)ethylamine hydrochloride (1.0 equiv.) in a mixture of dioxane and water (e.g., 2:1 v/v).[5]
- Basification: Add an aqueous solution of sodium hydroxide (2.0 equiv.) to the stirred mixture.
- Reagent Addition: Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.0-1.1 equiv.) to the reaction mixture.[5]
- Reaction: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to a neutral pH and extract with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.[5]

## N-Boc Deprotection: Regenerating the Amine

The removal of the Boc group is a cornerstone of its utility, typically achieved under strong acidic conditions. The mechanism relies on the protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the highly stable tert-butyl cation, which is then quenched to form isobutylene.



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*Caption: General workflow for N-Boc deprotection.*

Causality: Trifluoroacetic acid (TFA) is a strong, volatile acid that effectively cleaves the Boc group at room temperature. Dichloromethane (DCM) is used as an inert solvent. The reaction is

typically performed anhydrously to prevent side reactions.

- **Dissolution:** Dissolve N-Boc-1-(4-hydroxyphenyl)ethylamine (1.0 equiv.) in anhydrous dichloromethane (DCM).
- **Acid Addition:** Cool the solution to 0 °C using an ice bath and add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents or as a 20-50% solution in DCM) dropwise.[\[12\]](#)[\[13\]](#)
- **Reaction:** Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
- **Work-up:** Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the amine as its trifluoroacetate salt.
- **Neutralization (Optional):** To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is >9, and extract with an organic solvent. Dry and concentrate the organic layers to yield the deprotected amine.

Alternative, milder deprotection methods using reagents like oxalyl chloride or deep eutectic solvents have also been developed to accommodate acid-sensitive substrates.[\[14\]](#)[\[15\]](#)

## Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[\[16\]](#)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

- Weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) inside an NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm), if not already present in the solvent.
- Cap the tube and invert several times to ensure a homogeneous solution before placing it in the spectrometer.[16]

<sup>1</sup> H NMR Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	<sup>13</sup> C NMR Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~1.45	Singlet (s)	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~28.5
-CH(CH <sub>3</sub> ) (Methyl)	~1.35	Doublet (d)	3H	-CH(CH <sub>3</sub> ) (Methyl)	~22.0
-CH(NHBoc) (Methine)	~4.70	Multiplet (m)	1H	-CH(NHBoc) (Methine)	~55.0
-NH (Carbamate)	~5.00	Broad Doublet (br d)	1H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc Quaternary)	~79.5
Ar-H (ortho to OH)	~6.75	Doublet (d)	2H	Ar-C (ortho to OH)	~115.5
Ar-H (meta to OH)	~7.15	Doublet (d)	2H	Ar-C (meta to OH)	~128.0
-OH (Phenolic)	~8.0-9.0 (solvent dependent)	Broad Singlet (br s)	1H	Ar-C (ipso, attached to C1)	~132.0
Ar-C (para, attached to OH)	~155.0				
C=O (Carbamate)	~155.5				

Interpretation: The  $^1\text{H}$  NMR spectrum is characterized by a large singlet at  $\sim 1.45$  ppm for the nine equivalent protons of the Boc group. The chiral center creates a distinct doublet for the methyl protons and a multiplet for the methine proton. The aromatic protons appear as two distinct doublets, typical of a 1,4-disubstituted benzene ring.[5][16]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )	Intensity
O-H Stretch (Phenolic, H-bonded)	3200-3600	Strong, Broad
N-H Stretch (Carbamate)	$\sim 3350$	Medium
C-H Stretch ( $\text{sp}^3$ Aliphatic)	2850-3000	Medium-Strong
C=O Stretch (Carbamate)	$\sim 1680$ -1700	Strong
C-O Stretch (Carbamate/Phenol)	1000-1300	Strong

Interpretation: A strong, sharp peak around  $1690\text{ cm}^{-1}$  is a definitive indicator of the carbamate carbonyl group. A broad absorption above  $3200\text{ cm}^{-1}$  confirms the presence of the phenolic hydroxyl group.[5][17]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

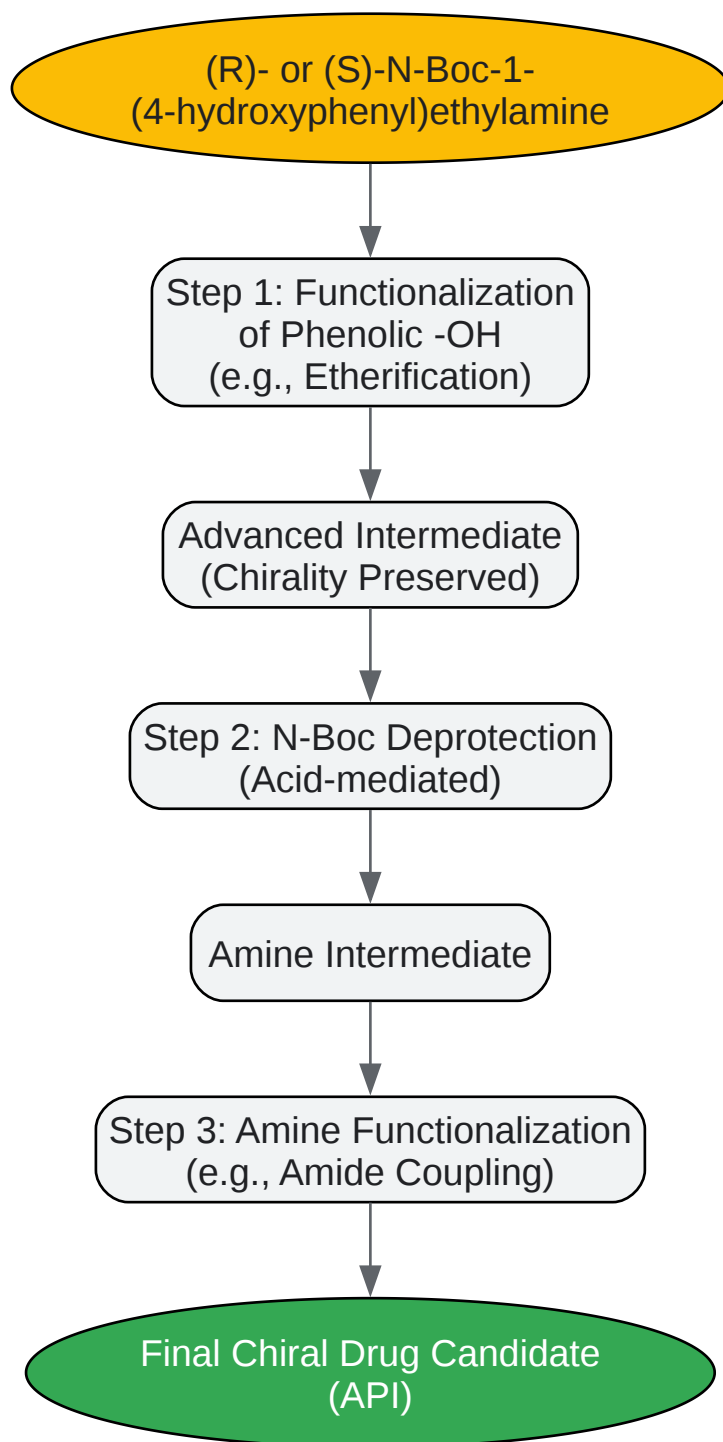
- **Molecular Ion ( $\text{M}^+$ ):** A peak corresponding to the molecular weight ( $m/z = 237.29$ ) should be observable, though it may be of low intensity.
- **Key Fragmentation:** The most characteristic fragmentation is the loss of the tert-butyl group ( $[\text{M}-57]^+$ ) or the loss of isobutylene ( $[\text{M}-56]^+$ ). Another common fragmentation is the

cleavage of the entire Boc group to give the ion of the parent amine.[5]

## Applications in Research and Drug Development

N-Boc-1-(4-hydroxyphenyl)ethylamine is not an end product but a crucial intermediate. Its value lies in its ability to introduce a specific chiral fragment into a larger molecule.

- **Chiral Pool Synthesis:** It serves as a readily available source of a specific stereocenter, which can be incorporated into complex targets without the need for de novo asymmetric synthesis.
- **Structure-Activity Relationship (SAR) Studies:** In drug discovery, synthesizing both the (R) and (S) analogues of a final compound using the respective enantiomers of this building block allows researchers to probe the stereochemical requirements of the biological target.
- **Scaffold for Libraries:** The phenolic hydroxyl group serves as an attachment point for further diversification. By reacting it with various electrophiles, large libraries of related compounds can be generated for high-throughput screening. Its utility mirrors that of its isomer, N-Boc-tyramine, in the synthesis of adrenergic agents and compounds targeting neurological pathways.[3]



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*Caption: Logical flow from chiral building block to API.*

## Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is a summary derived from typical Safety Data Sheets (SDS) for structurally similar compounds.

- Hazard Identification: May cause skin, eye, and respiratory irritation.[\[4\]](#)[\[5\]](#)[\[18\]](#)
- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[\[18\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[18\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[18\]](#)

## Conclusion

N-Boc-1-(4-hydroxyphenyl)ethylamine is a quintessential example of a modern synthetic building block. Its structure has been deliberately engineered for utility, combining a functional phenolic ring, a critical stereocenter, and a robust, yet easily removable, protecting group. For professionals in drug development and organic synthesis, a mastery of its properties and reactivity is key to unlocking new synthetic pathways and developing novel, stereochemically pure chemical entities.

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